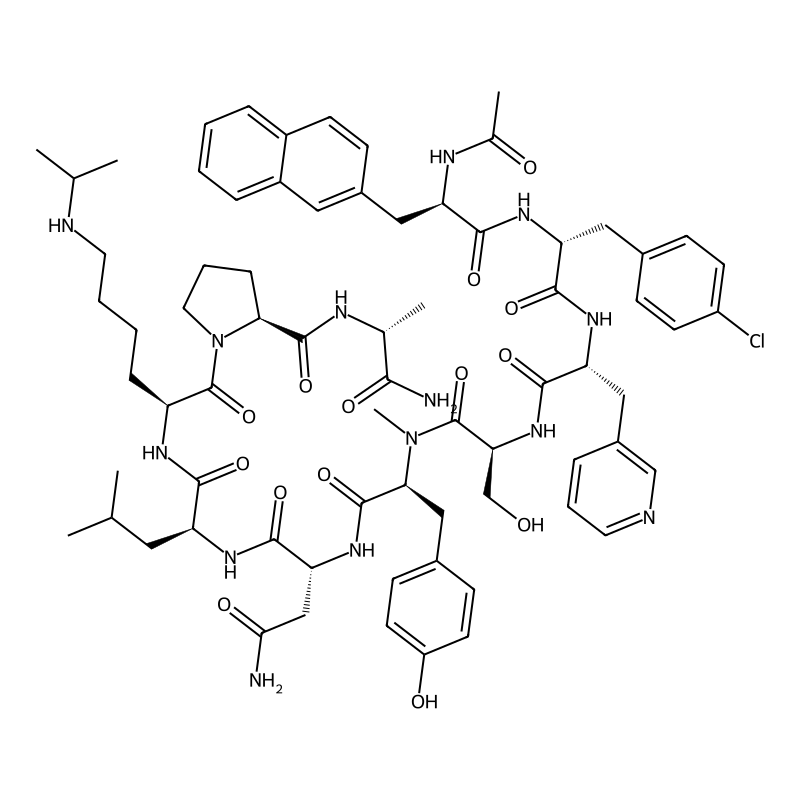Abarelix
Catalog No.
S1768259
CAS No.
183552-38-7
M.F
C72H95ClN14O14
M. Wt
1416.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
183552-38-7
Product Name
Abarelix
IUPAC Name
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide
Molecular Formula
C72H95ClN14O14
Molecular Weight
1416.1 g/mol
InChI
InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1
InChI Key
AIWRTTMUVOZGPW-HSPKUQOVSA-N
SMILES
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Solubility
Soluble in DMSO, not in water
Synonyms
Plenaxis;PPI-149;Abarelix;Abarelix-Depot-M;R-3827;R3827;R 3827
Canonical SMILES
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Isomeric SMILES
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Prostate Cancer Treatment:
- Alternative to Surgical Castration: Abarelix has been studied as a potential alternative to surgical castration (orchiectomy) in men with advanced prostate cancer. Research suggests it can effectively reduce testosterone levels, a crucial factor in prostate cancer growth, without the risks associated with surgery .
- Avoiding Testosterone Surge: Unlike GnRH agonists, which initially cause a temporary rise in testosterone levels (known as a "flare"), abarelix directly blocks the receptors for GnRH, leading to a faster and more sustained suppression of testosterone .
- Combination Therapy: Abarelix is also being investigated in combination with other prostate cancer treatments, such as radiation therapy or chemotherapy, to potentially improve treatment efficacy .
Understanding the Role of Follicle-Stimulating Hormone (FSH) in Prostate Cancer:
- FSH Suppression: Abarelix's ability to suppress not only testosterone but also FSH levels has sparked interest in its role for prostate cancer progressing after traditional hormone therapy. Studies suggest that FSH may act as an independent growth factor for prostate cancer, and abarelix's unique suppression of both hormones might offer additional therapeutic benefits .
- Ongoing Research: Ongoing research is exploring the optimal dosing schedules of abarelix to maximize FSH suppression and its potential impact on prostate cancer progression in patients who have undergone orchiectomy .
Other Potential Applications:
- Endometriosis: Early-stage research suggests that abarelix might be beneficial in treating endometriosis by suppressing estrogen production . However, further research is needed to confirm its efficacy and safety compared to existing treatments.
- Other Hormone-Sensitive Cancers: Abarelix's ability to suppress sex hormone production is being explored for its potential application in treating other hormone-sensitive cancers, such as breast cancer, but more research is needed in this area.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
3.7
Boiling Point
1688.4±65.0 °C at 760 mmHg
Application
For treatment of advanced prostate cancer.
Appearance
Solid powder
Melting Point
N/A
Sequence
Ac-D-2-Nal-D-4-Cl-Phe-D-3-Pal-Ser-N-Me-Tyr-D-Asn-Leu-Lys(ipr)-Pro-D-Ala-NH2
Drug Indication
For palliative treatment of advanced prostate cancer.
FDA Label
FDA Label
Pharmacology
Used in the palliative treatment of advanced prostate cancer. Abarelix is a luteinizing hormone agonist that results in suppression of testicular or follicular steroidogenesis.
Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.
Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.
MeSH Pharmacological Classification
Hormone Antagonists
ATC Code
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BX - Other hormone antagonists and related agents
L02BX01 - Abarelix
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BX - Other hormone antagonists and related agents
L02BX01 - Abarelix
Mechanism of Action
Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]
Other CAS
183552-38-7
Wikipedia
Abarelix
Biological Half Life
13.2 ± 3.2 days
Use Classification
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








